5-Bromo-1-methyl-1H-indazole-3-carbaldehyde

Catalog No.
S12316694
CAS No.
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-methyl-1H-indazole-3-carbaldehyde

Product Name

5-Bromo-1-methyl-1H-indazole-3-carbaldehyde

IUPAC Name

5-bromo-1-methylindazole-3-carbaldehyde

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-5H,1H3

InChI Key

XJZXIHIEUIQGRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)C=O

5-Bromo-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of 225.04 g/mol. It features a bromine atom at the 5-position of the indazole ring and a carbaldehyde functional group at the 3-position. This compound is recognized for its structural complexity and potential utility in various chemical and biological applications.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives.
  • Condensation Reactions: The aldehyde group can participate in condensation reactions, forming imines or other carbonyl derivatives.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that derivatives of 1H-indazole compounds exhibit various biological activities, including:

  • Anticancer Properties: Some studies suggest that indazole derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Activity: Certain indazole compounds have shown effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

The biological activity of 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde is an area of ongoing research, with implications for drug development.

Several synthetic routes are available for producing 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde:

  • Direct Nitrosation Method: This involves the nitrosation of 5-bromoindole followed by subsequent reactions to yield the desired product. Typically, sodium nitrite and hydrochloric acid are used under controlled temperatures to achieve satisfactory yields .
  • Multicomponent Reactions: These methods utilize multiple reactants in a single reaction vessel, facilitating the formation of complex structures efficiently .
  • Reduction of Indazole Derivatives: Starting from related indazole compounds, reduction techniques can convert them into the carbaldehyde form .

5-Bromo-1-methyl-1H-indazole-3-carbaldehyde finds applications in:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Material Science: Used in developing new materials with unique properties due to its structural attributes.
  • Organic Synthesis: Acts as an intermediate in various organic reactions, contributing to the formation of more complex molecules.

Studies on the interactions of 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde with biological targets are crucial for understanding its potential therapeutic effects. Research has focused on:

  • Enzyme Binding Affinity: Evaluating how effectively the compound binds to specific enzymes can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how well the compound penetrates cellular membranes aids in assessing its bioavailability and efficacy.

Several compounds share structural similarities with 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-1H-indazole-3-carbaldehyde885271-72-70.87
5-Bromo-1H-indazole-3-carboxamide1799421-04-70.82
5-Chloro-1H-indazole-3-carbaldehyde102735-84-20.75
5-Nitro-1H-indazole-3-carbaldehyde677702-36-20.74
6-Chloro-1H-indazole-3-carbaldehyde885521-37-90.74

Uniqueness

What distinguishes 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde from these similar compounds is primarily its bromine substitution at the 5-position and the methyl group at the nitrogen atom, which may influence its reactivity and biological activity differently compared to other derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

237.97418 g/mol

Monoisotopic Mass

237.97418 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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